4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy group, dimethyl groups, and a pyridinyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core and the subsequent attachment of the methoxy, dimethyl, and pyridinyl groups. Common synthetic routes may include Friedel-Crafts acylation, nucleophilic substitution, and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide include:
Omeprazole: A proton pump inhibitor with a similar pyridinyl group.
Lansoprazole: Another proton pump inhibitor with structural similarities.
Pantoprazole: Shares a similar benzenesulfonamide core.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Methoxy-2,5-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, supported by various studies and experimental data.
Chemical Structure and Properties
The compound's molecular formula is C16H20N2O3S, and it features a sulfonamide group attached to a benzene ring with methoxy and pyridine substituents. The presence of these functional groups is crucial for its biological activity.
1. Anti-inflammatory Activity
Recent studies have demonstrated that compounds in the benzenesulfonamide class exhibit significant anti-inflammatory effects. For instance, in an experiment involving carrageenan-induced rat paw edema, compounds structurally similar to this compound showed inhibition rates of up to 94.69% at certain concentrations .
Compound | Inhibition Rate (%) | Time (h) |
---|---|---|
4a | 94.69 | 1 |
4c | 89.66 | 2 |
4e | 87.83 | 3 |
This suggests that modifications in the structure can enhance anti-inflammatory efficacy.
2. Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (mg/mL) |
---|---|
E. coli | 6.72 |
S. aureus | 6.63 |
P. aeruginosa | 6.67 |
S. typhi | 6.45 |
C. albicans | 6.63 |
Among these, the compound demonstrated significant activity against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .
3. Antioxidant Activity
The antioxidant capacity of similar compounds has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Compounds derived from the same sulfonamide class showed comparable antioxidant activities to Vitamin C in certain tests, indicating their potential utility in combating oxidative stress .
Case Studies
A notable case study involved the synthesis of several benzenesulfonamide derivatives, where the biological activities were systematically evaluated. The results indicated that modifications in the sulfonamide structure could significantly influence both the potency and spectrum of biological activities .
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10-5-6-16-15(7-10)17-21(18,19)14-9-11(2)13(20-4)8-12(14)3/h5-9H,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRDAIKLTXVHSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.